1-benzyl-2-oxo-N-(4-sulfamoylphenethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
Properties
Molecular Formula |
C24H22N4O4S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1-benzyl-2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C24H22N4O4S/c25-33(31,32)20-10-8-17(9-11-20)12-14-27-23(29)21-15-19-7-4-13-26-22(19)28(24(21)30)16-18-5-2-1-3-6-18/h1-11,13,15H,12,14,16H2,(H,27,29)(H2,25,31,32) |
InChI Key |
UOOAVLWBCAPRCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-BENZYL-2-OXO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the sulfamoylphenyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling.
Final modifications: Additional steps may include oxidation or reduction reactions to achieve the desired functional groups.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-BENZYL-2-OXO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the naphthyridine core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-BENZYL-2-OXO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-BENZYL-2-OXO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it can inhibit the enzyme carbonic anhydrase IX, which is overexpressed in certain cancer cells. This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
1-BENZYL-2-OXO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE can be compared with other naphthyridine derivatives and sulfonamide compounds. Similar compounds include:
Naphthyridine derivatives: These compounds share the naphthyridine core and exhibit similar biological activities.
Sulfonamide compounds: These compounds contain the sulfonamide group and are known for their antimicrobial properties.
The uniqueness of 1-BENZYL-2-OXO-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
